5-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine is a chemical compound with the molecular formula C14H21N3O3 It is a derivative of pyridine, featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a methoxy group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,4-dibromobutane and ammonia.
Introduction of the Boc Protecting Group: The pyrrolidine ring is then protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
Methoxylation of Pyridine: The methoxy group is introduced onto the pyridine ring through a nucleophilic substitution reaction using methanol and a suitable catalyst.
Coupling Reaction: The protected pyrrolidine ring is coupled with the methoxypyridine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol and a suitable catalyst for methoxylation.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
5-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Boc-3-pyrrolidinyl)pyrimidine
- 5-(1-Boc-3-pyrrolidinyl)nicotinonitrile
- 4-(1-Boc-3-pyrrolidinyl)quinoline
Uniqueness
5-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine is unique due to the presence of both a Boc-protected pyrrolidine ring and a methoxy group on the pyridine ring
Properties
Molecular Formula |
C15H22N2O3 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl 3-(6-methoxypyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-8-7-12(10-17)11-5-6-13(19-4)16-9-11/h5-6,9,12H,7-8,10H2,1-4H3 |
InChI Key |
FGXCCDNFNGCECR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CN=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.